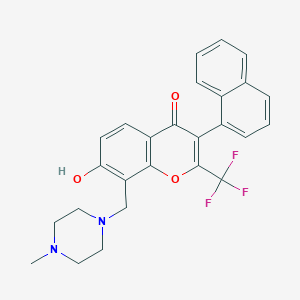

MFCD02333083

描述

BenchChem offers high-quality MFCD02333083 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MFCD02333083 including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-naphthalen-1-yl-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F3N2O3/c1-30-11-13-31(14-12-30)15-20-21(32)10-9-19-23(33)22(25(26(27,28)29)34-24(19)20)18-8-4-6-16-5-2-3-7-17(16)18/h2-10,32H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULZUJRWKMZMNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC5=CC=CC=C54)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of 5-methyl-1,3-cyclopentadiene rearrangement

An In-Depth Technical Guide to the Mechanism of 5-Methyl-1,3-Cyclopentadiene Rearrangement

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcyclopentadiene (MCPD) is a crucial precursor in organometallic chemistry, notably for the synthesis of fuel additives like (Methylcyclopentadienyl)manganese tricarbonyl (MMT). Commercially, it exists as a thermally labile equilibrium mixture of three isomers: 5-methyl-1,3-cyclopentadiene, 1-methyl-1,3-cyclopentadiene, and 2-methyl-1,3-cyclopentadiene. The rapid interconversion between these isomers at ambient temperatures is governed by a series of unimolecular, thermally allowed-sigmatropic hydrogen shifts. This guide provides a detailed mechanistic exploration of this rearrangement, synthesizing foundational pericyclic reaction theory with experimental and computational evidence. We will dissect the kinetics, thermodynamics, and orbital symmetry rules that govern the process, and provide validated experimental protocols for the generation and analysis of the isomeric mixture.

Introduction: The Dynamic Nature of Methylcyclopentadiene

Cyclopentadiene and its derivatives are foundational dienes in organic synthesis and organometallic chemistry. The methylated analogue, methylcyclopentadiene (MCPD), is particularly significant but presents a unique challenge: it is not a single, stable compound but rather a dynamic mixture of isomers. At thermodynamic equilibrium, this mixture is predominantly composed of the 1-methyl and 2-methyl isomers, with the 5-methyl isomer being a minor component.

The facile interconversion among these isomers occurs rapidly at room temperature, a phenomenon that must be understood and controlled for applications requiring a specific isomer. This rearrangement is a classic example of a pericyclic reaction, specifically a sigmatropic rearrangement. This guide will elucidate the core principles of this transformation, providing the causal logic behind the observed chemical behavior.

The Core Mechanism: A Series of-Sigmatropic Hydrogen Shifts

The isomerization of methylcyclopentadiene proceeds through a series of-sigmatropic hydrogen shifts (also referred to as-hydride shifts). In this pericyclic reaction, a sigma-bonded hydrogen atom on the C5 carbon migrates to a C1 (or C4) position across the conjugated π-electron system of the cyclopentadienyl ring, with a simultaneous reorganization of the double bonds.

Woodward-Hoffmann Rules and Stereochemistry

According to the Woodward-Hoffmann rules, the stereochemical course of a sigmatropic reaction is dictated by the number of electrons involved in the cyclic transition state. The-hydrogen shift involves the two π-bonds (4 electrons) and the C-H σ-bond (2 electrons), making it a 6-electron process. For a 6-electron system (which follows the 4n+2 rule where n=1), a thermal reaction is predicted to proceed via a suprafacial pathway.

A suprafacial shift means the hydrogen atom departs from and arrives on the same face of the π-system. This is geometrically feasible and allows for continuous orbital overlap throughout the transition state, leading to a relatively low activation energy.

Figure 1: Orbital depiction of the thermally allowed, suprafacial-hydrogen shift.

The Isomeric Equilibrium

Starting with the least stable 5-methyl-1,3-cyclopentadiene, a-hydrogen shift yields the more stable, conjugated 1-methyl-1,3-cyclopentadiene. A subsequent-shift from the 1-methyl isomer leads to the formation of the 2-methyl-1,3-cyclopentadiene. These reactions are reversible, establishing a dynamic equilibrium.

Figure 2: Equilibrium between the three isomers of methylcyclopentadiene via sequential-H shifts.

Kinetics and Thermodynamics: A Quantitative View

The rearrangement is rapid, with kinetic studies by McLean and coworkers demonstrating that the conversion of 5-methylcyclopentadiene to 1-methylcyclopentadiene occurs with a rate constant of 1.8 × 10⁻⁴ s⁻¹ at 25 °C. The thermodynamic stability of the isomers increases with the degree of substitution on the double bonds. The conjugated 1-methyl and 2-methyl isomers are therefore significantly more stable than the 5-methyl isomer, where the methyl group is on an sp³-hybridized carbon.

| Isomer | Relative Stability | Equilibrium Composition (%) |

| 5-Methyl-1,3-cyclopentadiene | Least Stable | 3 |

| 1-Methyl-1,3-cyclopentadiene | More Stable | 45 |

| 2-Methyl-1,3-cyclopentadiene | Most Stable | 52 |

| Table 1: Relative stabilities and equilibrium composition of methylcyclopentadiene isomers. |

The Role of Quantum Tunneling

A fascinating aspect of this hydrogen shift is the significant contribution of quantum tunneling. Computational and experimental studies have provided strong evidence that the hydrogen atom can "tunnel" through the activation barrier rather than going over it. This is most clearly demonstrated by the large kinetic isotope effect (KIE). The difference in activation energy (ΔEa) between the hydrogen shift in 5-methyl-1,3-cyclopentadiene and the deuterium shift in its deuterated analogue was experimentally measured to be 2.5 ± 0.3 kcal/mol. This value is nearly double the maximum difference expected from zero-point energy differences alone, providing compelling evidence for the importance of tunneling in this reaction. Computational studies confirm that at room temperature, tunneling is the dominant mode of reaction for the-sigmatropic shift in this system.

Experimental Elucidation and Protocols

The study of MCPD rearrangement relies on two primary experimental stages: the generation of the monomeric mixture from its stable dimer and the subsequent analysis of the isomer distribution.

Experimental Workflow

Figure 3: Standard experimental workflow for the preparation and analysis of methylcyclopentadiene isomers.

Protocol 1: Thermal Cracking of Methylcyclopentadiene Dimer

Commercially, MCPD is supplied as a dimer to prevent polymerization. To study the rearrangement, the monomer must be freshly generated via a retro-Diels-Alder reaction.

Objective: To depolymerize methylcyclopentadiene dimer into its monomeric isomers.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus. The distillation flask containing the MCPD dimer (typically a mixture of isomers) is heated, and the receiving flask is cooled in an ice bath to collect the volatile monomer.

-

Heating: Heat the distillation flask containing the commercial MCPD dimer to 240–250 °C using a sand or oil bath.

-

Cracking and Distillation: As the dimer is heated, it undergoes a retro-Diels-Alder reaction ("cracking") to form the monomeric isomers. The more volatile monomers will distill over.

-

Collection: Collect the distilled MCPD monomer mixture in the ice-cooled receiver flask. The freshly cracked monomer is a clear, colorless liquid.

-

Storage and Use: The monomer mixture is only stable for a few days even when refrigerated and should be used promptly (e.g., within a few hours) for kinetic or synthetic studies.

Protocol 2: NMR Spectroscopic Analysis of Isomeric Mixture

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for identifying and quantifying the isomers in the freshly prepared MCPD mixture.

Objective: To identify and determine the relative concentrations of 1-MeCPD, 2-MeCPD, and 5-MeCPD.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the freshly cracked MCPD monomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. The isomers are distinguished by characteristic signals:

-

Vinyl Protons (C=C-H): Typically found in the 6.00-6.45 ppm region. The splitting patterns and chemical shifts are unique to each isomer.

-

Methylene Protons (-CH₂-): The sp³-hybridized ring protons of 5-MeCPD and the other isomers appear between 2.86 and 3.00 ppm.

-

Methyl Protons (-CH₃): The methyl groups give rise to distinct signals, often between 1.5 and 2.1 ppm, allowing for clear differentiation.

-

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum, often with techniques like APT (Attached Proton Test), to confirm assignments. The chemical shifts of the methyl carbons (around 15-17 ppm) and the methylene carbons (around 41-45 ppm) are highly informative.

-

Quantification: Integrate the distinct proton signals (usually the well-resolved methyl signals) for each isomer. The ratio of the integration values corresponds directly to the molar ratio of the isomers in the mixture.

The Verdict from Computational Chemistry

While the unimolecular-sigmatropic shift has long been the accepted mechanism, its energetic profile has been rigorously validated by modern computational chemistry. High-level calculations, including Density Functional Theory (DFT) and coupled-cluster methods like DLPNO-CCSD(T), have been employed to map the potential energy surface of the rearrangement.

These studies have definitively shown that the unimolecular, concerted pericyclic pathway has an activation barrier approximately 25 kcal/mol lower than a previously proposed, more complex bimolecular mechanism. Computational models have also been instrumental in quantifying the contribution of quantum tunneling to the reaction rate, confirming its critical role in facilitating the rapid hydrogen migration.

Conclusion

The rearrangement of 5-methyl-1,3-cyclopentadiene into its more stable 1-methyl and 2-methyl isomers is a quintessential example of a pericyclic reaction. The mechanism is a series of thermally allowed, suprafacially proceeding-sigmatropic hydrogen shifts, a pathway dictated by the conservation of orbital symmetry. This rapid, reversible process is characterized by a low activation barrier, which is further effectively lowered by a significant quantum tunneling contribution. The principles elucidated here, from orbital symmetry rules to the practicalities of experimental analysis, provide a comprehensive framework for understanding and manipulating this dynamic and synthetically important chemical system.

References

- Google Patents. (n.d.). Methylcyclopentadiene synthesis - US4547603A.

-

Gassensmith, J. J., et al. (2011). Regioselective Dimerization of Methylcyclopentadiene inside Cucurbituril. Angewandte Chemie International Edition, 50(47), 11178-11181. Available at: [Link]

-

Sannikov, O., et al. (2018). Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction Between Methylcyclopentadiene and Maleic Anhydride (Part I). World Journal of Chemical Education, 6(5), 225-231. Available at: [Link]

-

Hajek, M., et al. (2017). Kinetics of thermal dimerization of cyclopentadiene and methylcyclopentadienes and their codimerization. ResearchGate. Available at: [Link]

-

Pearson+. (n.d.). Show how 5-methyl-1,3-cyclopentadiene rearranges to form 1-methyl... Study Prep. Retrieved from [Link]

-

Carpenter, B. K. (2006). Tunneling in the 1,5-Hydrogen Shift Reactions of 1,3-Cyclopentadiene and 5-Methyl-1,3-Cyclopentadiene. Journal of the American Chemical Society, 128(51), 16503-16508. Available at: [Link]

-

Jaroszewski, J. W., et al. (2023). Isomeric methylcyclopentadienes: (2) 5-methyl-1,3-cyclopentadiene, (3)... ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2024, July 30). 30.9: Some Examples of Sigmatropic Rearrangements. Retrieved from [Link]

-

Wikipedia. (n.d.). Woodward–Hoffmann rules. Retrieved from [Link]

-

ACS Publications. (2023, February 1). Investigation of Methylcyclopentadiene Reactivity: Abstraction Reactions and Methylcyclopentadienyl Radical Unimolecular Decomposition. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Tran, Q., Sengupta, A., & Houk, K. N. (2022). Probative Evidence and Quantitative Energetics for the Unimolecular Mechanism of the 1,5-Sigmatropic Hydrogen Shift of Cyclopentadiene. The Journal of Organic Chemistry, 87(22), 14995-15000. Available at: [Link]

-

POLITesi. (n.d.). Theoretical Investigation of the Reactivity of Methylcyclopentadiene. Retrieved from [Link]

-

Tran, Q., Sengupta, A., & Houk, K. N. (2022). Probative Evidence and Quantitative Energetics for the Unimolecular Mechanism of the 1,5-Sigmatropic Hydrogen Shift of Cyclopentadiene. PubMed. Available at: [Link]

-

Sannikov, O., et al. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). World Journal of Chemical Education, 8(4), 213-223. Available at: [Link]

-

Stereoelectronics. (2026, March 22). Sigmatropic rearrangements. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical Investigation of the Reactivity of Methylcyclopentadiene. Retrieved from [Link]

-

Wikipedia. (n.d.). Sigmatropic reaction. Retrieved from [Link]

-

Filo. (2025, March 10). 5-Methyl-1,3-cyclopentadiene rearranges to give a mixture of 5-.... Retrieved from [Link]

Isomerization Dynamics of 5-Methyl-1,3-Cyclopentadiene: A Technical Guide to [1,5]-Sigmatropic Shifts

Executive Summary

The isomerization of substituted cyclopentadienes is a foundational concept in physical organic chemistry with profound implications for modern drug development and organometallic catalysis. Specifically, the conversion of 5-methyl-1,3-cyclopentadiene to its thermodynamic isomers—1-methyl-1,3-cyclopentadiene and 2-methyl-1,3-cyclopentadiene—serves as a textbook model for thermally allowed [1,5]-sigmatropic hydrogen shifts.

For researchers synthesizing metallocene-based active pharmaceutical ingredients (APIs) (such as titanocene anticancer derivatives) or designing chiral catalysts, controlling the isomer distribution of the cyclopentadienyl ligand is critical. This whitepaper provides an in-depth mechanistic analysis, verified kinetic data, and a self-validating experimental workflow for isolating and analyzing the transient 5-methyl-1,3-cyclopentadiene isomer.

Mechanistic Foundations of Isomerization

The synthesis and subsequent rearrangement of 5-methyl-1,3-cyclopentadiene is governed by a strict interplay between kinetic trapping and thermodynamic equilibration.

The Kinetic Product: When the cyclopentadienyl anion (typically generated as sodium cyclopentadienide, NaCp) is alkylated with methyl iodide at cryogenic temperatures (-78 °C), the reaction yields almost exclusively 5-methyl-1,3-cyclopentadiene. Because the NaCp anion is a delocalized, aromatic 6π -electron system, alkylation breaks the aromaticity, localizing the sp3 carbon precisely at the site of electrophilic attack.

The [1,5]-Sigmatropic Shift: Upon warming, 5-methyl-1,3-cyclopentadiene rapidly isomerizes. According to the Woodward-Hoffmann rules, a thermal [1,5]-sigmatropic hydrogen shift proceeds via a suprafacial pathway. The mechanism follows a highly specific, sequential cascade:

-

5-methyl to 1-methyl: The hydrogen atom at the sp3 C5 position migrates to C1. The concurrent shifting of the π -bonds re-establishes the diene system, resulting in the methyl group residing on an sp2 carbon (1-methyl-1,3-cyclopentadiene).

-

1-methyl to 2-methyl: A subsequent [1,5]-shift of the new sp3 protons in the 1-methyl isomer transfers a hydrogen atom across the ring, repositioning the diene system such that the methyl group occupies the C2 position (2-methyl-1,3-cyclopentadiene).

Thermodynamic Causality: The driving force behind this cascade is hyperconjugation. The 5-methyl isomer lacks hyperconjugative stabilization because the methyl group is isolated on the sp3 carbon. In contrast, the 1-methyl and 2-methyl isomers benefit from the electron-donating hyperconjugation of the methyl group into the diene π -system. The 2-methyl isomer is slightly more stable than the 1-methyl isomer due to minimized steric strain and optimal orbital alignment, making it the dominant species at equilibrium 1.

Sequential [1,5]-sigmatropic hydrogen shifts in methylcyclopentadiene isomers.

Thermodynamic & Kinetic Parameters

Understanding the exact kinetic boundaries of this isomerization is essential for researchers attempting to trap the 5-methyl isomer for downstream synthesis. The data below synthesizes established thermodynamic ratios 2 and precise Arrhenius parameters derived from NMR kinetic studies 3.

Table 1: Thermodynamic Distribution of Methylcyclopentadiene Isomers at 25 °C

| Isomer | Relative Abundance | Thermodynamic Driver |

| 5-methyl-1,3-cyclopentadiene | < 1% | Kinetic product; lacks hyperconjugative stabilization. |

| 1-methyl-1,3-cyclopentadiene | ~ 45% | Hyperconjugation from methyl group to diene system. |

| 2-methyl-1,3-cyclopentadiene | ~ 54% | Optimal hyperconjugation and minimized steric strain. |

Table 2: Kinetic Parameters for the Isomerization of 5-Methyl-1,3-cyclopentadiene

| Parameter | Value | Source |

| Activation Energy ( Ea ) | 85.14 ± 2.1 kJ/mol (~20.35 kcal/mol) | NIST Kinetic Data Base 1 |

| Pre-exponential Factor ( A ) | 2.9×1011 s −1 | NIST Kinetic Data Base 1 |

| Analyzed Temperature Range | 278 – 313 K | NIST Kinetic Data Base 1 |

Experimental Workflow: Cryogenic Isolation and Kinetic Analysis

To accurately measure the kinetics of this system, the experimental protocol must be a self-validating system . We achieve this using Variable-Temperature Nuclear Magnetic Resonance (VT-NMR). Because the total mass of the system remains constant, the sum of the integrations for the methyl protons across all three isomers must remain perfectly static. Any deviation in the total integral immediately alerts the researcher to side reactions (e.g., Diels-Alder dimerization), ensuring absolute trustworthiness of the extracted rate constants.

Cryogenic synthesis and VT-NMR validation workflow for 5-methyl-1,3-cyclopentadiene.

Protocol 1: Cryogenic Synthesis of 5-Methyl-1,3-cyclopentadiene

Note: All steps must be performed under strict Schlenk line conditions using anhydrous, degassed solvents.

-

Deprotonation: Suspend 1.1 equivalents of sodium hydride (NaH) in anhydrous THF. Slowly add freshly cracked cyclopentadiene dropwise at 0 °C. Stir until hydrogen evolution ceases, yielding a clear solution of NaCp.

-

Alkylation: Cool the NaCp solution to strictly -78 °C using a dry ice/acetone bath. Add 1.0 equivalent of methyl iodide (MeI) dropwise over 30 minutes.

-

Cryogenic Quenching: Maintain the reaction at -78 °C for 2 hours. Quench with cold (-78 °C) pentane and strictly deoxygenated, cold water.

-

Isolation: Separate the organic layer while maintaining the temperature below -40 °C (using a jacketed separatory funnel if available). Dry over cold MgSO 4 and filter into a pre-chilled Schlenk flask.

Protocol 2: Self-Validating VT-NMR Kinetic Analysis

-

Sample Preparation: Transfer an aliquot of the cold 5-methyl-1,3-cyclopentadiene solution into an NMR tube pre-filled with CDCl 3 at -78 °C. Seal the tube under argon 4.

-

Baseline Acquisition: Insert the tube into an NMR spectrometer pre-equilibrated to -20 °C. Acquire a 1 H NMR spectrum. The 5-methyl group will appear as a distinct doublet (due to 3JHH coupling with the C5 methine proton) around 1.1 ppm.

-

Kinetic Monitoring: Raise the probe temperature to 10 °C. Acquire spectra at 5-minute intervals.

-

Data Validation & Extraction: Monitor the disappearance of the 5-methyl doublet and the simultaneous appearance of two singlets (representing the sp2 -bound methyls of the 1-methyl and 2-methyl isomers) around 2.0-2.1 ppm.

-

Self-Validation Check: Sum the integrations of the doublet and the two singlets for each time point. If the total integral varies by >2%, discard the data point as dimerization has occurred. Plot ln([5-methyl]t/[5-methyl]0) versus time to extract the rate constant k at that temperature.

Implications for Drug Development and Organometallic Synthesis

The inability to control or predict the isomerization of substituted cyclopentadienes often leads to failed scale-ups in organometallic drug synthesis. When synthesizing metallocenes (e.g., substituted titanocene dichlorides investigated for cytotoxic anti-tumor activity), the use of an equilibrated mixture of 1-methyl and 2-methyl cyclopentadiene results in a complex mixture of regioisomeric metallocene complexes (e.g., 1,1'-dimethyl, 1,2'-dimethyl, and 2,2'-dimethyl variants).

By utilizing the cryogenic workflow to isolate pure 5-methyl-1,3-cyclopentadiene, researchers can rapidly deprotonate the kinetic isomer before the [1,5]-shift occurs. This locks the regiochemistry, allowing for the precise, high-yield synthesis of symmetrically substituted metallocene APIs, vastly simplifying downstream chromatographic purification and ensuring regulatory compliance in drug manufacturing.

References

- Defense Technical Information Center (DTIC)

- Equilibrium of Methylcyclopentadiene Isomers Benchchem URL

- Ring-Expansion Reactions in the Thermal Decomposition of tert-Butyl-1,3-cyclopentadiene The Journal of Physical Chemistry A - ACS Publications URL

- Methylcyclopentadiene | High-Purity Reagent for Research Benchchem URL

Sources

An In-depth Technical Guide on the Diels-Alder Reaction of 5-Methyl-1,3-cyclopentadiene

Abstract: This guide provides a comprehensive technical overview of the Diels-Alder reaction involving 5-methyl-1,3-cyclopentadiene. It is intended for researchers, scientists, and professionals in drug development who utilize cycloaddition reactions for the synthesis of complex molecular architectures. The document delves into the reaction's mechanistic underpinnings, stereochemical outcomes, and practical experimental execution. By integrating foundational theory with actionable protocols and characterization data, this guide serves as a self-contained resource for understanding and applying this powerful transformation in a laboratory setting.

Foundational Principles: The Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of six-membered rings with high stereochemical control.[1][2] This [4+2] cycloaddition involves the concerted interaction of a 4π-electron system (a conjugated diene) and a 2π-electron system (a dienophile).[1][2] The reaction's power lies in its ability to form two new carbon-carbon sigma bonds and up to four new stereocenters in a single, atom-economical step.[1]

5-Methyl-1,3-cyclopentadiene is a particularly reactive diene because its cyclic structure locks it into the s-cis conformation necessary for the reaction to occur.[2] However, the methyl substituent at the C5 position introduces asymmetry, leading to important stereochemical considerations that are central to the synthetic utility of this diene.

Mechanistic Insights: A Frontier Molecular Orbital Perspective

The Diels-Alder reaction is a pericyclic process, meaning it proceeds through a single, cyclic transition state without the formation of intermediates.[1] Its feasibility and stereochemical course can be rationalized using Frontier Molecular Orbital (FMO) theory, which focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3][4][5]

In a normal-electron-demand Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor.[5][6] The reaction is facilitated by a small energy gap between the diene's HOMO and the dienophile's LUMO, allowing for efficient orbital overlap.[3] The methyl group on 5-methyl-1,3-cyclopentadiene is a weak electron-donating group, which slightly raises the energy of the diene's HOMO, enhancing its reactivity towards electron-deficient dienophiles like maleic anhydride.

Caption: FMO diagram for a normal-demand Diels-Alder reaction.

Controlling Stereochemistry: A Tale of Four Isomers

The reaction of 5-methyl-1,3-cyclopentadiene with an unsymmetrical dienophile can, in principle, generate four distinct stereoisomeric products. This complexity arises from two key stereochemical dichotomies: endo/exo selectivity and syn/anti facial selectivity.

The Endo Rule: Kinetic Preference through Secondary Orbital Interactions

When a dienophile with an electron-withdrawing group (EWG) approaches a cyclic diene, it can do so in two ways. The endo approach places the EWG underneath the π-system of the diene, while the exo approach orients it away.[1][7]

Under kinetic control (i.e., at lower temperatures), the endo product is typically favored.[8][9] This preference is explained by "secondary orbital interactions," a stabilizing interaction between the p-orbitals of the EWG and the C2/C3 carbons of the diene in the transition state.[8] The exo product, being less sterically hindered, is the thermodynamically more stable isomer and can become the major product at higher temperatures where the reversible retro-Diels-Alder reaction can occur.[8][10]

Caption: Endo vs. Exo transition states in the Diels-Alder reaction.

Facial Selectivity: The Role of the C5-Methyl Group

The methyl group at the C5 position renders the two faces of the diene π-system diastereotopic. The dienophile can approach from the same face as the methyl group (syn attack) or from the opposite face (anti attack).[11]

For simple alkyl groups like methyl, the facial selectivity is primarily governed by sterics.[12][13] The dienophile preferentially approaches from the less hindered anti face to avoid steric clash with the C5 substituent.[14] Consequently, the anti adduct is generally the major product. The degree of this selectivity can be influenced by the steric bulk of both the dienophile and the C5 substituent.[12][13]

Caption: Syn and Anti attack pathways for the dienophile.

Summary of Stereochemical Outcomes

Combining these selectivities, the reaction of 5-methyl-1,3-cyclopentadiene with maleic anhydride predominantly yields the endo, anti isomer under kinetic control.

| Selectivity | Major Product | Rationale | Controlling Factor |

| Endo/Exo | Endo | Secondary Orbital Interactions | Kinetic Control (Low Temp.) |

| Syn/Anti | Anti | Steric Hindrance | Steric Factors |

Experimental Protocol: Synthesis of Methyl-5-norbornene-2,3-dicarboxylic Anhydride

This section provides a representative, self-validating protocol for the reaction between 5-methyl-1,3-cyclopentadiene and maleic anhydride.

Safety Precaution: Organic solvents are flammable and volatile. Maleic anhydride is corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Reagents and Materials

-

5-Methyl-1,3-cyclopentadiene: Typically generated fresh by cracking its dimer. The monomer is unstable and will re-dimerize upon standing.[10]

-

Maleic Anhydride: High purity, freshly opened or purified by sublimation if necessary.

-

Ethyl Acetate: Anhydrous, for dissolving the dienophile.

-

Hexane: Anhydrous, to aid in product precipitation.

-

Reaction Vessel: Erlenmeyer flask or round-bottom flask.

-

Stirring: Magnetic stirrer and stir bar.

-

Purification: Filtration apparatus (Büchner funnel), recrystallization solvents.

Step-by-Step Procedure

-

Preparation of Dienophile Solution: In a 125-mL Erlenmeyer flask, dissolve maleic anhydride (5.0 g, 51 mmol) in ethyl acetate (20 mL) with gentle warming.[15] Once fully dissolved, add hexane or ligroin (20 mL) to the solution.[15][16] Cool the mixture in an ice-water bath.

-

Addition of Diene: In the fume hood, carefully add freshly prepared 5-methyl-1,3-cyclopentadiene (~5 mL, ~41 mmol) to the cooled maleic anhydride solution.[15]

-

Reaction and Crystallization: Swirl the flask in the ice bath. The reaction is exothermic, and a white precipitate of the product will begin to form almost immediately.[16] Allow the flask to stand in the ice bath for 15-20 minutes to ensure complete crystallization.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether or hexane to remove any unreacted starting materials.

-

Purification: The primary product under these conditions is the endo adduct.[17] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield fine, white crystals.

-

Drying and Yield Calculation: Air-dry the purified crystals on the funnel, then transfer to a watch glass to dry completely. Weigh the final product and calculate the percent yield.

Sources

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Molecular Orbitals in the Diels-Alder Reaction [people.chem.ucsb.edu]

- 4. imperial.ac.uk [imperial.ac.uk]

- 5. Diels-Alder Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 14.5 Characteristics of the DielsâAlder Reaction - Organic Chemistry | OpenStax [openstax.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Diels-Alder Reactions of 5-Alkyl-1,3-cyclopentadienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. longdom.org [longdom.org]

- 15. Chemistry 210 Experiment 9 [home.miracosta.edu]

- 16. unwisdom.org [unwisdom.org]

- 17. summit.sfu.ca [summit.sfu.ca]

Electronic Structure of the Methylcyclopentadienyl Anion: A Comprehensive Technical Guide

Executive Summary

The methylcyclopentadienyl anion ( MeCp− ) is a ubiquitous and highly tunable ligand in organometallic chemistry, serving as an asymmetric analog to the parent cyclopentadienyl ( Cp− ) ligand. This whitepaper provides an in-depth analysis of the electronic structure of MeCp− , focusing specifically on the symmetry-breaking phenomena that lift the degeneracy of its Highest Occupied Molecular Orbital (HOMO). Designed for researchers, application scientists, and drug development professionals, this guide details the theoretical underpinnings of its molecular orbital (MO) framework, synthesizes quantitative photoelectron spectroscopy (PES) data, and provides field-proven experimental protocols for its generation and characterization.

Electronic Structure and Symmetry Breaking

In the parent cyclopentadienyl anion ( C5H5− ), the molecule adopts a highly symmetric D5h planar geometry. According to Hückel molecular orbital theory, the six π electrons populate the a2′′ and the doubly degenerate e1′′ orbitals, making the e1′′ pair the HOMO.

Upon monosubstitution with a methyl group to form MeCp− ( C5H4CH3− ), the strict D5h symmetry is broken, reducing the system to Cs symmetry (or C2v pseudo-symmetry if the methyl group's internal rotation is averaged). This symmetry reduction has a profound impact on the electronic structure:

-

Degeneracy Lifting: The degenerate e1′′ HOMO splits into two distinct orbitals, conventionally labeled a2 and b1 under C2v pseudo-symmetry.

-

Orbital Topologies: The a2 orbital possesses a nodal plane passing through the ipso-carbon (the carbon attached to the methyl group) and the opposite C-C bond. Consequently, there is no electron density at the point of substitution. Conversely, the b1 orbital has significant amplitude at the ipso-carbon.

Hyperconjugative and Inductive Destabilization: The methyl group acts as an electron-donating group (EDG) through both σ -inductive effects and σ

π hyperconjugation. Because the b1 orbital has electron density at the substituted carbon, it experiences direct repulsive interactions with the electron-rich methyl group, raising its energy. The a2 orbital, protected by its nodal plane, remains relatively unperturbed.This orbital splitting fundamentally alters the ligand's coordination chemistry, leading to complex splitting patterns and asymmetric metal-ligand bonding in transition metal complexes (e.g., methylcymantrene) compared to their unsubstituted analogues ()[1].

Caption: Symmetry reduction from D5h to C2v lifts the HOMO degeneracy via methyl group destabilization.

Photoelectron Spectroscopy (PES) and Electron Affinity

Gas-phase negative ion photoelectron spectroscopy (PES) is the gold standard for probing the electronic structure of anions. By irradiating mass-selected MeCp− ions with a fixed-frequency laser and measuring the kinetic energy of the detached electrons, the binding energies (and thus the orbital energies) can be precisely mapped.

The electron affinity (EA) of the methylcyclopentadienyl radical—which corresponds to the energy required to detach an electron from the MeCp− anion—has been experimentally determined to be ≤1.67±0.04 eV ()[2]. This is lower than the EA of the parent cyclopentadienyl radical (~1.79 eV). The reduction in EA is a direct macroscopic manifestation of the methyl group's electron-donating nature, which destabilizes the anion's HOMO, making it easier to remove an electron.

Quantitative Data Summary

The following table summarizes the comparative electronic properties of the cyclopentadienyl and methylcyclopentadienyl systems, highlighting the quantitative impact of the methyl substitution.

| Property | Cyclopentadienyl Anion ( Cp− ) | Methylcyclopentadienyl Anion ( MeCp− ) |

| Point Group Symmetry | D5h | C2v (pseudo-symmetry) / Cs |

| HOMO Character | Degenerate e1′′ | Split into a2 and b1 |

| HOMO Destabilization | Baseline | b1 selectively destabilized by CH3 |

| Electron Affinity (Radical) | ~1.79 eV | ≤1.67±0.04 eV |

| Electronic Effect of Substituent | N/A | Inductive & Hyperconjugative Donation |

Experimental Protocols

Protocol 1: Synthesis of Sodium Methylcyclopentadienide ( NaMeCp )

Causality & Expertise: The MeCp− anion is highly sensitive to moisture and oxygen, readily undergoing protonation back to methylcyclopentadiene or oxidative degradation. Therefore, strict Schlenk techniques are mandatory. Sodium is chosen over lithium for certain applications to yield a more ionic, highly reactive salt. Furthermore, the diene precursor naturally dimerizes via Diels-Alder cycloaddition at room temperature; thus, thermal cracking is an absolute prerequisite to ensure monomeric reactivity.

-

Preparation: Dry and degas tetrahydrofuran (THF) over a sodium/benzophenone ketyl still. Purge a 250 mL Schlenk flask with ultra-high purity Argon.

-

Deprotonation Setup: Add 2.0 equivalents of sodium metal dispersion (in mineral oil, washed three times with dry hexane) to the flask, followed by 100 mL of the dry THF.

-

Monomer Addition: Cool the suspension to 0 °C. Dropwise, add 1.0 equivalent of freshly thermally cracked methylcyclopentadiene monomer.

-

Reaction Execution: Stir the mixture at room temperature for 12 hours. The evolution of H2 gas will eventually cease, and the solution will turn a characteristic pale pink/purple hue, indicating the formation of the delocalized MeCp− anion.

-

Self-Validation Step: The completion of the reaction is validated by the cessation of gas evolution and quantitatively checked via 1H NMR of a 0.1 mL aliquot quenched in D2O . A successful reaction is confirmed by the complete disappearance of the diene methylene protons (~2.9 ppm) and the appearance of symmetric ring protons shifted upfield due to anionic shielding.

Protocol 2: Gas-Phase Photoelectron Spectroscopy of MeCp−

Causality & Expertise: To measure the intrinsic electronic structure without the perturbing effects of solvent polarization or counter-ion pairing, gas-phase PES is utilized. Mass selection is critical to ensure that dimerized, fragmented, or oxidized species do not contaminate the spectrum.

-

Ion Generation: Introduce methylcyclopentadiene vapor into a pulsed supersonic expansion of argon gas. Apply a localized electrical discharge or electron beam to induce dissociative electron attachment, generating the target MeCp− anions.

-

Mass Selection: Accelerate the anion beam and pass it through a Wien filter or Time-of-Flight (TOF) mass spectrometer precisely tuned to m/z=79 ( C6H7− ).

-

Photodetachment: Intersect the mass-selected anion beam with a continuous-wave laser (e.g., a 351.1 nm Argon-ion laser, hν=3.531 eV).

-

Kinetic Energy Analysis: Funnel the detached electrons into a hemispherical electron energy analyzer to measure their kinetic energy ( Ekinetic ).

-

Self-Validation Step: Calibrate the energy analyzer using a known standard, such as the O− or OH− anion, immediately prior to data collection. This ensures the measured Electron Binding Energy ( EBE=hν−Ekinetic ) is accurate to within ±0.01 eV, validating the precision of the resulting HOMO splitting measurements.

Caption: Step-by-step instrumental workflow for isolating and analyzing the electronic structure of MeCp⁻.

References

-

Rienstra-Kiracofe, J. C., Tschumper, G. S., Schaefer, H. F., Nandi, S., & Ellison, G. B. "Atomic and Molecular Electron Affinities: Photoelectron Experiments and Theoretical Computations." Chemical Reviews, American Chemical Society, 2002. URL:[Link]

Sources

Reactivity and Stereocontrol of 5-Methyl-1,3-cyclopentadiene with Electrophiles: A Technical Guide

Executive Summary

5-Methyl-1,3-cyclopentadiene (5-MeCp) is an exceptionally reactive cyclic diene utilized extensively in organometallic ligand synthesis and complex stereoselective cycloadditions. Because of its electron-rich conjugated π-system, 5-MeCp acts primarily as a strong nucleophile when exposed to electrophiles. This whitepaper details the structural dynamics, kinetic challenges, and reactivity profile of 5-MeCp with electrophiles, providing actionable, self-validating protocols for researchers and drug development professionals.

Structural Dynamics: The 1,5-Sigmatropic Rearrangement Challenge

A defining characteristic of 5-substituted cyclopentadienes is their kinetic instability at room temperature.

-

Causality: The molecule is driven by a thermodynamic preference to form more highly substituted, hyperconjugatively stabilized double bonds (the 1-methyl and 2-methyl isomers). Orbital symmetry dictates that 1[1].

-

Kinetics: 2[2]. Consequently, pure 5-MeCp cannot be stored at room temperature; it must be generated and trapped at cryogenic temperatures ( ≤ -78 °C) to prevent the loss of the stereodefined C5 center.

1,5-sigmatropic rearrangement pathway of 5-methylcyclopentadiene.

Reactivity Profile: Interaction with Electrophiles

When reacting with electrophiles, 5-MeCp predominantly undergoes Diels-Alder [4+2] cycloadditions or direct electrophilic additions.

Forward Electron Density Flux (FEDF)

In reactions with electron-deficient alkenes (e.g., conjugated nitroalkenes or maleimides), the chemical potential of 5-MeCp is consistently higher than that of the electrophile.3[3].

Forward electron density flux from 5-methylcyclopentadiene to an electrophile.

π -Facial Selectivity (Syn vs. Anti)

The stereochemical outcome of electrophilic addition to 5-MeCp is governed by the C5-methyl group. While classical steric models suggest the methyl group strictly blocks the syn face,4[4].

-

Causality: This counterintuitive π -facial selectivity arises from hyperconjugative interactions between the cyclopentadiene π -system and the σ -bond of the C5 substituent. The ring predistorts into an envelope geometry that minimizes destabilizing negative hyperconjugation, inherently favoring the syn transition state geometry unless the incoming electrophile possesses overwhelming steric bulk.

Quantitative Kinetics Data

Understanding the kinetic parameters is crucial for designing experiments that successfully trap the 5-MeCp isomer before it rearranges or dimerizes.

| Parameter | Substrate / System | Value | Condition | Reference |

| Isomerization Rate ( k ) | 5-MeCp → 1-MeCp | 1.8×10−4 s−1 | 25 °C | [2] |

| Dimerization Rate ( k ) | Methylcyclopentadiene (mix) | 1.08×10−3 M−1s−1 | 120 °C | [2] |

| π -Facial Selectivity ( ΔE ) | 5-MeCp + Ethylene (Syn vs. Anti) | ∼−1.0 kcal/mol (Syn favored) | Transition State | [4] |

| Activation Energy ( ΔEa ) | 5,5-Dimethyl-Cp vs. 5-MeCp | +3.2 kcal/mol | Diels-Alder | [4] |

Self-Validating Experimental Protocols

To harness the reactivity of 5-MeCp with electrophiles, strict kinetic control is required. The following protocols are designed as self-validating systems, ensuring intermediate integrity before proceeding.

Protocol 1: Generation and Cryogenic Isolation of 5-MeCp

-

Objective: Isolate pure 5-MeCp monomer from its commercially available dimer mixture.

-

Causality: The dimer must be thermally cracked (retro-Diels-Alder) at 170 °C. Because the monomer rapidly isomerizes and re-dimerizes at room temperature, it must be immediately distilled into a cryogenic trap to freeze the kinetic state.

-

Step-by-Step Methodology:

-

Assemble a short-path distillation apparatus connected to a Schlenk receiving flask immersed in a dry ice/acetone bath (-78 °C).

-

Charge the distillation flask with the methylcyclopentadiene dimer mixture and heat to 170 °C under a gentle flow of argon.

-

Collect the monomeric distillate (b.p. ~73 °C) directly into the -78 °C receiving flask.

-

Self-Validation Check: Withdraw a 10 μL aliquot using a pre-chilled syringe, dissolve in pre-chilled CDCl 3 (-40 °C), and acquire a low-temperature 1 H NMR spectrum. The presence of a distinct doublet for the C5-methyl group (~1.1 ppm) and the absence of vinylic methyl singlets confirm the purity of the 5-MeCp isomer.

-

Protocol 2: Electrophilic Trapping via Low-Temperature Cycloaddition

-

Objective: React 5-MeCp with an electrophilic dienophile (e.g., N-phenylmaleimide) without triggering isomerization.

-

Causality: Adding the electrophile at -78 °C ensures that the activation energy for cycloaddition is reached before the activation energy for the [1,5]-hydride shift.

-

Step-by-Step Methodology:

-

Prepare a 0.5 M solution of the electrophilic dienophile in anhydrous dichloromethane and cool to -78 °C.

-

Transfer the freshly cracked 5-MeCp (from Protocol 1) via cannula into the electrophile solution dropwise over 15 minutes, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C to drive the cycloaddition to completion.

-

Quench the reaction with cold methanol and concentrate under reduced pressure.

-

Self-Validation Check: Analyze the crude product via 2D NOESY NMR. Cross-peaks between the C5-methyl protons and the dienophile-derived protons will differentiate the syn and anti cycloadducts, confirming that the kinetic 5-substituted diene was successfully trapped.

-

Workflow for the isolation and electrophilic trapping of 5-methylcyclopentadiene.

Conclusion

The reactivity of 5-methyl-1,3-cyclopentadiene with electrophiles represents a delicate balance of orbital-driven nucleophilicity and kinetic instability. By understanding the FEDF mechanism and the hyperconjugative origins of its π -facial selectivity, researchers can design robust, low-temperature protocols to trap this elusive isomer. Such rigorous methodologies unlock complex, stereodefined molecular architectures critical for advanced drug discovery and materials science.

References

-

Title: Click Chemistry with Cyclopentadiene | Chemical Reviews Source: ACS Publications URL: [Link]

-

Title: Geminal Repulsion Disrupts Diels–Alder Reactions of Geminally Substituted Cyclopentadienes and 4H-Pyrazoles Source: PMC (NIH) URL: [Link]

-

Title: Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions Source: MDPI URL: [Link]

-

Title: 30.8 Some Examples of Sigmatropic Rearrangements – Organic Chemistry Source: Pressbooks URL: [Link]

Sources

The [1,5]-Sigmatropic Shift in Methylcyclopentadiene: Mechanistic Dynamics and Experimental Protocols

Executive Summary

Methylcyclopentadiene (MCPD) is a cornerstone diene in synthetic organic chemistry, serving as a critical precursor for complex drug scaffolds and metallocene catalysts. However, its utility is complicated by its dynamic structural nature. At room temperature, MCPD exists not as a single static molecule, but as a rapidly equilibrating mixture of regioisomers driven by a thermal [1,5]-sigmatropic hydrogen shift[1]. Understanding the kinetics, thermodynamics, and experimental handling of this pericyclic rearrangement is critical for researchers employing MCPD in regioselective Diels-Alder cycloadditions or organometallic ligand design.

Mechanistic Foundations of the [1,5]-Sigmatropic Shift

The isomerization of methylcyclopentadiene was conclusively elucidated as a unimolecular 1,5-hydrogen shift by Mironov and Elizarova in 1963[2]. This pericyclic rearrangement proceeds through a concerted, suprafacial mechanism, strictly adhering to the Woodward-Hoffmann rules for thermally allowed [1,j]-sigmatropic shifts[1].

Thermodynamic Equilibrium

Because the methyl group influences the stability of the diene system, the isomers do not exist in equal proportions. Seminal studies by Csicsery demonstrated that MCPD reaches a thermodynamic equilibrium consisting of 5-methyl, 1-methyl, and 2-methyl isomers in a 3:45:52 ratio[2]. The 5-methyl isomer is sterically and electronically disfavored, driving the rapid shift toward the more stable 1- and 2-methyl tautomers.

Transition State Aromaticity

The exceptionally rapid nature of this shift is facilitated by the conformational rigidity of the five-membered ring, which enforces optimal proximity of the reacting termini. Furthermore, the transition state exhibits amplified aromatic cyclopentadienyl anion character. Computational analyses reveal that the MCPD transition state is highly aromatic, possessing a Nucleus-Independent Chemical Shift (NICS(1)) value of −9.6[3].

Kinetics and Quantum Tunneling

Kinetic evaluations by McLean established that the initial rearrangement of 5-methylcyclopentadiene to 1-methylcyclopentadiene occurs with a rate constant of 1.8 × 10⁻⁴ s⁻¹ at 25 °C[2]. Recent high-level computational reinvestigations confirm a 25 kcal/mol preference for the unimolecular mechanism over proposed bimolecular pathways, while also highlighting that quantum mechanical tunneling contributes significantly to the reaction rate at ambient temperatures[2].

Caption: Thermodynamic equilibration of MCPD isomers via unimolecular [1,5]-sigmatropic H-shifts.

Quantitative Data: Kinetic and Thermodynamic Parameters

To facilitate precision in experimental design, the key quantitative parameters of the MCPD equilibrating system are summarized below.

| Parameter | 5-Methylcyclopentadiene | 1-Methylcyclopentadiene | 2-Methylcyclopentadiene |

| Equilibrium Ratio (25 °C) | ~3% | ~45% | ~52% |

| Isomerization Rate (25 °C) | 1.8 × 10⁻⁴ s⁻¹ (to 1-MCPD) | Rapid equilibration | Rapid equilibration |

| Transition State NICS(1) | -9.6 | -9.6 | -9.6 |

| Primary Mechanism | Unimolecular[1,5]-H shift | Unimolecular [1,5]-H shift | Unimolecular[1,5]-H shift |

Experimental Workflows and Self-Validating Protocols

Because MCPD monomers readily undergo self-dimerization via a [4+2] cycloaddition to form di-methylcyclopentadiene at room temperature, researchers must generate the monomer in situ or immediately prior to use[1]. Furthermore, tracking the sigmatropic shift requires precise spectroscopic control.

Protocol 1: Thermal Cracking of Methylcyclopentadiene Dimer

-

Causality: The MCPD dimer is thermodynamically stable at room temperature but undergoes a retro-Diels-Alder reaction at elevated temperatures. Fractional distillation selectively isolates the lower-boiling monomer from the dimer matrix[1].

-

Step 1 (Apparatus Setup): Assemble a fractional distillation apparatus equipped with a Vigreux column (to ensure complete separation of the monomer) and a receiving flask submerged in a dry ice/acetone bath (-78 °C).

-

Step 2 (Reagent Loading): Add commercial methylcyclopentadiene dimer to the distillation flask. Introduce a small amount of iron powder or mineral oil to ensure even heating and prevent explosive bumping.

-

Step 3 (Thermal Cracking): Heat the flask to 170–180 °C. As the retro-Diels-Alder reaction proceeds, the MCPD monomer (boiling point ~73 °C) will vaporize and distill[1].

-

Step 4 (Validation & Storage): Collect the clear distillate in the chilled receiving flask. Self-Validation: The monomer must be kept at -78 °C. At this temperature, the [1,5]-sigmatropic shift is kinetically frozen, and re-dimerization is halted, ensuring the structural integrity of the generated monomer pool prior to downstream reactions.

Protocol 2: Variable Temperature NMR (VT-NMR) for Kinetic Analysis

-

Causality: The [1,5]-sigmatropic shift involves the migration of protons, which fundamentally alters their chemical environments. VT-NMR allows the observation of line broadening and coalescence, enabling the calculation of activation parameters (ΔG‡, ΔH‡, ΔS‡) via the Eyring equation.

-

Step 1 (Sample Preparation): Dissolve freshly cracked MCPD monomer in a pre-chilled deuterated solvent (e.g., toluene-d8) to a concentration of ~0.1 M. Transfer to an NMR tube flushed with argon.

-

Step 2 (Baseline Acquisition): Acquire a standard ¹H-NMR spectrum at -50 °C. Self-Validation: At -50 °C, the sigmatropic shift is sufficiently slow on the NMR timescale. The spectrum must yield sharp, distinct peaks for the vinylic and aliphatic protons of the individual isomers, validating sample purity.

-

Step 3 (Thermal Profiling): Gradually increase the temperature in 10 °C increments up to 50 °C, allowing 5 minutes for thermal equilibration at each step. Acquire a spectrum at each interval.

-

Step 4 (Line Shape Analysis): Observe the broadening and eventual coalescence of the methyl and vinylic proton signals. Utilize dynamic NMR line-shape fitting software to extract the exchange rate constants ( k ) at each temperature.

-

Step 5 (Thermodynamic Derivation): Plot ln(k/T) versus 1/T (Eyring plot) to derive the activation enthalpy and entropy of the [1,5]-sigmatropic shift.

Caption: Experimental workflow for determining the kinetic parameters of the MCPD sigmatropic shift via VT-NMR.

Implications in Drug Development and Materials Science

The dynamic nature of MCPD has profound implications for advanced synthetic applications:

-

Regioselective Cycloadditions in Drug Discovery: When MCPD is used as a diene in Diels-Alder reactions for drug scaffold synthesis, the rapid equilibration of isomers typically leads to a complex mixture of up to 72 potential regio- and stereoisomers[4]. To overcome this, researchers employ supramolecular catalysts. For example, conducting the dimerization inside the cavity of cucurbit[7]uril significantly alters the regioselectivity, yielding a single predominantly kinetically disfavored cycloadduct by intercepting the equilibrating mixture[4].

-

Metallocene Catalysis: In the synthesis of zirconocene or titanocene catalysts used for olefin polymerization, the methyl substituent fine-tunes the electronic properties of the metal center[1]. Because the deprotonation of MCPD yields a resonance-stabilized, symmetrical methylcyclopentadienyl anion, the initial isomer distribution of the neutral diene is rendered moot upon complexation, simplifying ligand synthesis.

References

-

Probative Evidence and Quantitative Energetics for the Unimolecular Mechanism of the 1,5-Sigmatropic Hydrogen Shift of Cyclopentadiene Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Click Chemistry with Cyclopentadiene Source: Chemical Reviews (National Institutes of Health / PMC) URL:[Link]

-

Regioselective Dimerization of Methylcyclopentadiene inside Cucurbit[7]uril Source: Chemistry - A European Journal (National Institutes of Health / PMC) URL:[Link]

-

Cyclopentadiene - Sigmatropic Rearrangements Source: Grokipedia URL:[Link]

Sources

Synthesis of methylcyclopentadienyl manganese tricarbonyl (MMT)

An Application Note and Protocol for the Synthesis of Methylcyclopentadienyl Manganese Tricarbonyl (MMT)

Introduction: The Significance and Structure of MMT

Methylcyclopentadienyl Manganese Tricarbonyl, commonly known as MMT or MCMT, is an organomanganese compound with the chemical formula (CH₃C₅H₄)Mn(CO)₃.[1] It is a prominent example of a "half-sandwich" complex, where the manganese atom is bonded to a planar methylcyclopentadienyl ring and, on the opposite side, to three carbonyl (CO) ligands. This arrangement is often described as a "piano-stool" geometry.[1] The presence of both the hydrophobic organic ring and the carbonyl ligands imparts a high degree of lipophilicity to the molecule.[1]

Historically, MMT was developed as an effective antiknock agent to increase the octane rating of gasoline, serving as an alternative and supplement to tetraethyl lead (TEL).[1][2] Its use in fuel has been a subject of extensive study and regulatory consideration due to the environmental and health implications of manganese emissions.[3] Beyond its role as a fuel additive, MMT serves as a valuable precursor and model compound in the field of organometallic chemistry, particularly in studies of ligand substitution, catalysis, and chemical vapor deposition.[4]

This guide provides a comprehensive overview of the synthesis of MMT, focusing on a robust and well-documented industrial method. It is intended for researchers and scientists with a strong background in synthetic chemistry and experience with air-sensitive and high-pressure techniques.

Physicochemical Properties of MMT

A clear understanding of the physical and chemical properties of MMT is essential for its synthesis, handling, and application. Key data are summarized below.

| Property | Value |

| IUPAC Name | tricarbonyl(methyl-η⁵-cyclopentadienyl)manganese |

| CAS Number | 12108-13-3 |

| Chemical Formula | (CH₃C₅H₄)Mn(CO)₃ |

| Molecular Weight | 218.13 g/mol |

| Appearance | Straw-colored to dark orange liquid |

| Odor | Faint, pleasant |

| Density | 1.38 g/cm³[1] |

| Melting Point | -1 °C (30 °F)[1] |

| Boiling Point | 232–233 °C (450–451 °F)[1] |

| Stability | Highly unstable in light; degrades rapidly upon exposure.[1][5] |

Synthetic Pathway: Reductive Carbonylation

The predominant industrial synthesis of MMT involves the reductive carbonylation of a manganese(II) source in the presence of a methylcyclopentadienyl (MeCp) ligand source. While several variations exist, a common and high-yield approach utilizes a mixture of bis(methylcyclopentadienyl) manganese ((MeCp)₂Mn) and a manganese salt, such as manganese acetate.[2][6]

The key steps in this process are:

-

Formation of an Intermediate Complex : A mixture of (MeCp)₂Mn and manganese acetate is treated with an alkylaluminum reducing agent, such as triethylaluminum (TEA). This reaction is conducted in the presence of an ether, like tetrahydrofuran (THF), which acts as a donor compound to stabilize the reactive intermediates.[2][6]

-

Reductive Carbonylation : The resulting intermediate mixture is then subjected to high-pressure carbon monoxide (CO). The manganese center is reduced, and one of the methylcyclopentadienyl ligands is displaced by three carbonyl ligands to form the stable MMT product.[2] The use of a mixed manganese source is a key process improvement that maximizes the utilization of the valuable methylcyclopentadiene precursor, thereby reducing the formation of tars and other byproducts.[2]

Alternative methods often start with the formation of methylcyclopentadienyl sodium from sodium metal and methylcyclopentadiene, which then reacts with a manganese salt (e.g., manganese chloride) before the final carbonylation step.[7][8]

Detailed Experimental Protocol: Laboratory-Scale Synthesis of MMT

This protocol is a representative procedure adapted from established industrial patents for laboratory-scale synthesis.[2][6] All operations must be performed by trained personnel using appropriate air-free techniques (Schlenk line or glovebox) and high-pressure equipment.

Objective: To synthesize Methylcyclopentadienyl Manganese Tricarbonyl (MMT) via the reductive carbonylation of a mixed manganese precursor system.

Materials and Reagents:

| Reagent | CAS Number | Recommended Purity | Notes |

| Bis(methylcyclopentadienyl) manganese | 73138-23-5 | >90% | Highly air and moisture sensitive. |

| Manganous acetate | 638-38-0 | Anhydrous, >98% | Must be thoroughly dried before use. |

| Triethylaluminum (TEA) | 97-93-8 | Available as a solution in toluene or hexanes. | Pyrophoric. Handle with extreme care. |

| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, >99.8% | Freshly distilled from Na/benzophenone. |

| Toluene | 108-88-3 | Anhydrous, >99.8% | Freshly distilled from Na/benzophenone. |

| Carbon Monoxide (CO) | 630-08-0 | High purity, >99.5% | Extremely toxic. |

| Nitrogen (N₂) | 7727-37-9 | High purity, >99.99% | For inert atmosphere. |

Equipment:

-

High-pressure stainless steel autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet valves, pressure gauge, and thermocouple.

-

Schlenk line or inert atmosphere glovebox.

-

Oven-dried Schlenk flasks and glassware.

-

Gas-tight syringes and cannulas.[9]

-

Distillation apparatus for vacuum distillation.

-

Standard laboratory personal protective equipment (PPE): safety goggles, full-face shield, flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or Viton®).[10][11]

Safety Precautions:

-

Extreme Hazard: This synthesis involves highly toxic (CO), pyrophoric (TEA), and air-sensitive materials. A thorough risk assessment is mandatory.[9]

-

Inert Atmosphere: All steps prior to sealing the autoclave must be performed under a strict inert atmosphere of nitrogen or argon to prevent decomposition of reagents and the violent reaction of TEA with air or moisture.[11]

-

Carbon Monoxide: CO is a colorless, odorless, and highly toxic gas. The autoclave must be located in a well-ventilated fume hood equipped with a CO detector.

-

High Pressure: The autoclave must be rated for the intended pressure and temperature and inspected before use. Use a blast shield during the reaction.

-

Personal Protective Equipment: Full PPE, including a face shield, is required at all times.[10] Never work alone.

Step-by-Step Procedure:

-

Reactor Preparation:

-

Thoroughly clean and oven-dry the stainless steel autoclave and all glassware.

-

Assemble the autoclave and purge it with high-purity nitrogen for at least 30 minutes to ensure an inert atmosphere.

-

-

Charging the Reactor:

-

Under a positive pressure of nitrogen, charge the autoclave with the following reagents in the specified order:

-

Anhydrous toluene (solvent).

-

Bis(methylcyclopentadienyl) manganese.

-

Anhydrous manganous acetate.

-

Anhydrous tetrahydrofuran (THF).

-

-

Begin vigorous stirring of the resulting slurry. A typical mole ratio for manganese acetate to bis(methylcyclopentadienyl) manganese is approximately 0.5-1.05 to 1.0.[6]

-

-

Addition of the Reducing Agent:

-

Prepare a solution of triethylaluminum (TEA) in anhydrous toluene. The total amount of TEA should be approximately equimolar to the total moles of manganese.[6]

-

Using a gas-tight syringe or cannula, add the TEA solution to the stirred mixture in the autoclave dropwise over a period of 15-30 minutes.[6] This addition is exothermic; monitor the temperature and control the addition rate to prevent an uncontrolled temperature increase. The solution will typically darken.

-

-

Carbonylation:

-

Once the TEA addition is complete, securely seal the autoclave.

-

Pressurize the reactor with carbon monoxide to an initial pressure of 500-1500 psig.[2][6]

-

Slowly heat the reactor to the target temperature, typically between 65–175 °C.[6]

-

Maintain the reaction at this temperature with continuous stirring. The reaction progress is monitored by the uptake of CO from the gas supply. The reaction is considered complete when the pressure inside the autoclave no longer drops, which typically takes 1-4 hours.[6]

-

-

Work-up and Purification:

-

After the reaction is complete, cool the autoclave to room temperature.

-

CRITICAL: In a well-ventilated fume hood, carefully and slowly vent the excess carbon monoxide from the autoclave into the hood's exhaust.

-

Purge the autoclave head-space with nitrogen several times before opening.

-

The crude reaction mixture is then transferred to a distillation flask under an inert atmosphere.

-

The product, MMT, is recovered and purified by vacuum distillation.

-

Caption: Experimental workflow for the synthesis of MMT.

Characterization and Quality Control

Confirming the identity and purity of the synthesized MMT is a critical final step. A combination of chromatographic and spectroscopic techniques is recommended.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for quantifying MMT and separating it from potential impurities, such as its unmethylated analog, cyclopentadienyl manganese tricarbonyl (CMT), and inorganic manganese.[5][12] A C18 reversed-phase column with a methanol/water mobile phase is typically effective.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: MMT exhibits strong, sharp absorption bands in the range of 1900-2100 cm⁻¹ corresponding to the C-O stretching vibrations of the three carbonyl ligands. This provides a definitive fingerprint for the Mn(CO)₃ moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the methyl group protons and the protons on the cyclopentadienyl ring. ¹³C NMR will confirm the presence of the carbonyl carbons and the carbons of the MeCp ligand.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the molecular weight (m/z = 218) and analyze the fragmentation pattern of the MMT molecule.[4]

-

-

Atomic Absorption Spectrometry (AAS): When coupled with HPLC, AAS provides a highly sensitive and manganese-specific detection method, allowing for precise quantification of MMT and other manganese-containing species.[5]

Caption: Quality control and characterization workflow for MMT.

References

-

Wikipedia. (n.d.). Methylcyclopentadienyl manganese tricarbonyl. Retrieved from [Link]

- Google Patents. (1990). US4946975A - Process for making methylcyclopentadienyl manganese tricarbonyl compounds.

- Google Patents. (2007). CN100999689A - Preparation process of methyl cyclopent diene manganese tricarbonyl (MMT) antiexplosive agent.

-

European Patent Office. (1991). EP 0437113 A1 - Process for making methylcyclopentadienyl manganese tricarbonyl compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

-

Patsnap Eureka. (2012). Method for preparing methyl cyclopentadienyl tricarbonyl manganese through continuous reaction. Retrieved from [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). (2018). for the use of hazardous materials or equipment. Retrieved from [Link]

-

PubMed. (1999). Speciation of Methylcyclopentadienyl Manganese Tricarbonyl by High-Performance Liquid Chromatography-Diode Laser Atomic Absorption Spectrometry. Retrieved from [Link]

-

ACS Publications. (1999). Speciation of Methylcyclopentadienyl Manganese Tricarbonyl by High-Performance Liquid Chromatography−Diode Laser Atomic Absorption Spectrometry. Retrieved from [Link]

-

American Chemical Society. (2014). Reaction of Methylcyclopentadienyl Manganese Tricarbonyl on Silicon Oxide Surfaces: Implications for Thin Film Atomic Layer Deposition. Retrieved from [Link]

-

Wittenberg University. (n.d.). Handling Chemicals. Retrieved from [Link]

-

Australian Government Department of Health. (2003). Methylcyclopentadienyl Manganese Tricarbonyl (MMT) Priority Existing Chemical Assessment Report No. 24. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). EPA Comments on the Gasoline Additive MMT. Retrieved from [Link]

-

Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

Sources

- 1. Methylcyclopentadienyl manganese tricarbonyl - Wikipedia [en.wikipedia.org]

- 2. US4946975A - Process for making methylcyclopentadienyl manganese tricarbonyl compounds - Google Patents [patents.google.com]

- 3. epa.gov [epa.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Speciation of methylcyclopentadienyl manganese tricarbonyl by high-performance liquid chromatography-diode laser atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

- 7. CN100999689A - Preparation process of methyl cyclopent diene manganese tricarbonyl (MMT) antiexplosive agent - Google Patents [patents.google.com]

- 8. Method for preparing methyl cyclopentadienyl tricarbonyl manganese through continuous reaction - Eureka | Patsnap [eureka.patsnap.com]

- 9. artscimedia.case.edu [artscimedia.case.edu]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Advanced Synthesis and Isolation Protocol for Bis(methylcyclopentadienyl)zirconium Dichloride ((Cp')₂ZrCl₂)

Executive Summary

Bis(methylcyclopentadienyl)zirconium dichloride, commonly denoted as (Cp')₂ZrCl₂ or (MeCp)₂ZrCl₂, is a cornerstone metallocene precursor. It is extensively utilized in single-site olefin polymerization catalysis, as a volatile precursor in Atomic Layer Deposition (ALD), and as a foundational synthon for functionalized organometallic therapeutics[1]. This application note provides a rigorously validated, self-consistent protocol for synthesizing (Cp')₂ZrCl₂ from 5-methyl-1,3-cyclopentadiene and zirconium tetrachloride (ZrCl₄), designed specifically for advanced research and drug development laboratories.

Scientific Causality & Mechanistic Insights

To ensure high yields and absolute product purity, the experimental design is grounded in the following mechanistic rationales:

-

Monomer Generation (Retro-Diels-Alder): Methylcyclopentadiene naturally exists as a stable Diels-Alder dimer at ambient conditions. It must be thermally "cracked" via a retro-Diels-Alder reaction at 180–200 °C prior to use[2]. Because the monomer spontaneously re-dimerizes at room temperature, it must be collected at -78 °C and used immediately.

-

Deprotonation Dynamics: The weakly acidic methylene protons of the cyclopentadiene ring (pKa ~15) are quantitatively removed using a strong organolithium base, typically n-Butyllithium (n-BuLi). The resulting methylcyclopentadienyl lithium (MeCpLi) is an aromatic, 6π-electron stabilized anion.

-

Salt Metathesis & Thermal Control: The nucleophilic substitution of ZrCl₄ by MeCpLi is highly exothermic. Conducting the addition at -78 °C prevents thermal degradation of the intermediate species and suppresses unwanted side reactions, such as the Lewis acid-catalyzed ring-opening of the THF solvent[3]. ZrCl₄ is often pre-complexed with THF to form ZrCl₄(THF)₂, which moderates its reactivity and improves solubility[4].

-

Purification Rationale: The reaction produces lithium chloride (LiCl) as a byproduct, which forms a fine colloidal suspension that easily clogs standard glass frits. Furthermore, the synthesis can generate hydrocarbonaceous tarry oligomers from the polymerization of exo-isomers[5]. Extracting the crude product into a non-polar solvent (e.g., toluene) and filtering it through a tightly packed pad of Celite ensures the complete removal of both inorganic salts and insoluble oligomers.

Reaction Pathway & Experimental Workflow

Figure 1: Step-by-step experimental workflow for the synthesis and purification of (MeCp)2ZrCl2.

Figure 2: Mechanistic pathway of the salt metathesis reaction yielding (MeCp)2ZrCl2.

Quantitative Stoichiometry

| Reagent / Product | MW ( g/mol ) | Equivalents | Amount | Moles | Density (g/mL) |

| 5-methyl-1,3-cyclopentadiene | 80.13 | 2.05 | 8.21 g | 102.5 mmol | 0.80 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 2.05 | 41.0 mL | 102.5 mmol | - |

| Zirconium(IV) chloride (ZrCl₄) | 233.04 | 1.00 | 11.65 g | 50.0 mmol | 2.80 |

| (Cp')₂ZrCl₂ (Product) | 320.36 | 1.00 | ~11.2 g | ~35.0 mmol | - |

Note: The expected yield under rigorous anhydrous Schlenk conditions is typically 70–75%.

Step-by-Step Experimental Protocol

Caution: All manipulations must be performed under a strictly inert atmosphere (Argon or Nitrogen) using standard Schlenk line techniques or a glovebox. ZrCl₄ is highly hygroscopic and releases HCl upon contact with moisture.

Phase 1: Thermal Cracking of Methylcyclopentadiene Dimer

-

Assemble a fractional distillation apparatus equipped with a Vigreux column and a receiving flask submerged in a dry ice/acetone bath (-78 °C).

-

Charge the distillation flask with 20 mL of methylcyclopentadiene dimer.

-

Heat the flask to 180–200 °C using a heating mantle.

-

Collect the monomeric 5-methyl-1,3-cyclopentadiene that distills over at approximately 70–75 °C. Keep the collected monomer at -78 °C and proceed immediately to Phase 2.

Phase 2: Synthesis of Methylcyclopentadienyl Lithium (MeCpLi)

-

In a flame-dried 500 mL Schlenk flask equipped with a magnetic stir bar, add 150 mL of anhydrous Tetrahydrofuran (THF).

-

Inject the freshly cracked monomer (8.21 g, 102.5 mmol) into the THF and cool the solution to -78 °C.

-

Dropwise add n-BuLi (41.0 mL of a 2.5 M solution in hexanes, 102.5 mmol) via a syringe over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. The solution will turn a pale yellow color, indicating the formation of MeCpLi.

Phase 3: Salt Metathesis with Zirconium Tetrachloride

-

In a separate 1 L argon-purged Schlenk flask, suspend ZrCl₄ (11.65 g, 50.0 mmol) in 100 mL of anhydrous THF at -78 °C to form the ZrCl₄(THF)₂ complex[4].

-

Using a cannula, transfer the MeCpLi solution dropwise into the vigorously stirring ZrCl₄ suspension over 1 hour at -78 °C.

-

Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir overnight (12–16 hours). The mixture will turn orange/brown, and a fine white precipitate (LiCl) will form.

Phase 4: Extraction, Filtration, and Crystallization

-

Remove all volatiles (THF and hexanes) in vacuo using a high-vacuum line to yield a crude, dry solid.

-

Extract the solid residue with 150 mL of anhydrous toluene. Stir for 30 minutes to ensure full dissolution of the metallocene.

-

Filter the suspension through a tightly packed, oven-dried pad of Celite on a Schlenk frit to remove LiCl and any tarry oligomeric byproducts[5].

-

Concentrate the clear, pale-yellow filtrate to approximately 30 mL under reduced pressure.

-

Layer the concentrated solution with 15 mL of anhydrous hexane and store at -20 °C for 24–48 hours to induce crystallization.

-

Isolate the resulting pale yellow crystals via filtration, wash with cold hexane (2 x 10 mL), and dry thoroughly in vacuo.

Analytical Validation & Self-Consistency Checks

To ensure the integrity of the protocol, the following self-validating checkpoints must be observed:

-

Visual Checkpoint 1 (Deprotonation): The addition of n-BuLi should result in gentle effervescence (butane gas evolution). The cessation of bubbling indicates complete deprotonation.

-

Visual Checkpoint 2 (Filtration): The crude reaction mixture will be cloudy due to colloidal LiCl. Post-Celite filtration, the toluene solution must be perfectly transparent. Any turbidity indicates incomplete salt removal, which will poison downstream catalytic applications.

-

Spectroscopic Validation: ¹H NMR (400 MHz, CDCl₃) should confirm the product structure. Look for a sharp singlet integrating to 6H at ~2.20 ppm (methyl groups) and two distinct multiplets integrating to 4H each between 6.00–6.25 ppm (cyclopentadienyl ring protons). Absence of peaks at 0.8–1.5 ppm confirms the complete removal of hexanes and unreacted n-BuLi.

References

- Title: EP0283739B1 - Bis (di-, tri- or tetra-substituted-cyclopentadienyl)

- Title: US5302733A - Preparation of metallocenes Source: Google Patents URL

- Title: WO1999052919A1 - Metallocene purification process Source: Google Patents URL

- Title: US6469188B1 - Catalyst system for the polymerization of alkenes to polyolefins Source: Google Patents URL

-

Title : Divalent ansa-Octaphenyllanthanocenes: Synthesis, Structures, and EuII Luminescence Source : ACS Inorganic Chemistry URL :[Link]

Sources

- 1. EP0283739B1 - Bis (di-, tri- or tetra-substituted-cyclopentadienyl)-zirconium dihalides - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US6469188B1 - Catalyst system for the polymerization of alkenes to polyolefins - Google Patents [patents.google.com]

- 4. US5302733A - Preparation of metallocenes - Google Patents [patents.google.com]

- 5. WO1999052919A1 - Metallocene purification process - Google Patents [patents.google.com]

Application Note: A Comprehensive Guide to the Synthesis of Lithium Methylcyclopentadienide

Abstract & Introduction

The methylcyclopentadienyl ligand (Cp'), a cornerstone in modern organometallic chemistry, imparts valuable properties to metal complexes, such as enhanced solubility in organic solvents and modified electronic characteristics compared to its unsubstituted cyclopentadienyl (Cp) counterpart.[1][2] This increased solubility is a significant practical advantage, facilitating catalyst handling and product purification. The synthesis of these valuable complexes begins with the preparation of the methylcyclopentadienyl anion, typically as its lithium salt, lithium methylcyclopentadienide (LiCp').